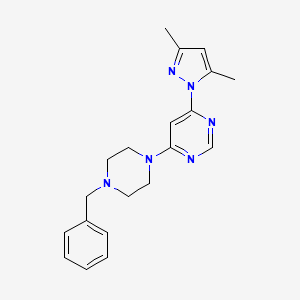![molecular formula C22H24N2O4 B2383284 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide CAS No. 851408-04-3](/img/structure/B2383284.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide, commonly known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of ionotropic glutamate receptors, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in neurological disorders, such as epilepsy and Parkinson's disease.
科学的研究の応用
Psycho- and Neurotropic Properties
Research has explored the psycho- and neurotropic effects of novel quinoline derivatives. In one study, substances including quinoline derivatives exhibited specific sedative effects and considerable anti-amnesic activity. Another compound was found to combine potent anti-anxiety action, anti-amnesic activity, and a significant antihypoxic effect, indicating potential for further profound studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Cytotoxic Activity
Quinoline derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. One study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic effects, with some compounds achieving IC(50) values less than 10 nM. This highlights their potential as therapeutic agents in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Corrosion Inhibition
Quinoline compounds have also been investigated for their ability to inhibit corrosion of metals. Quantum chemical calculations based on the DFT method were performed on quinoxalines compounds to determine their inhibition efficiency for copper in nitric acid media. The theoretical results were consistent with experimental data, suggesting these compounds' effectiveness as corrosion inhibitors (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014).
Structural Studies
Structural studies of quinoline derivatives have provided insights into their potential applications in various fields. For instance, the structural aspects of amide-containing isoquinoline derivatives have been explored, revealing information on their crystalline forms and properties. Such studies contribute to a deeper understanding of these compounds' chemical behavior and potential uses (Karmakar, Kalita, & Baruah, 2009).
特性
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13-5-6-15-11-17(22(26)24-20(15)14(13)2)9-10-23-21(25)16-7-8-18(27-3)19(12-16)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBAQBBGVXWERI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-N-[2-oxo-2-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2383202.png)

![4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2383205.png)
![2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2383206.png)




![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2383211.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2383216.png)



![Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate](/img/structure/B2383224.png)